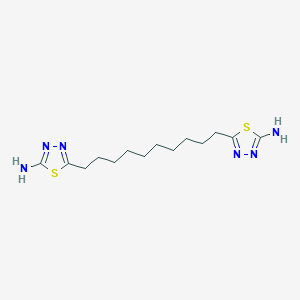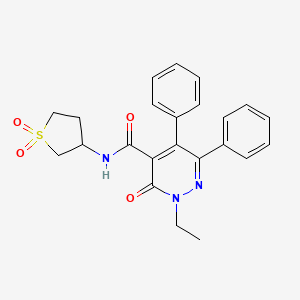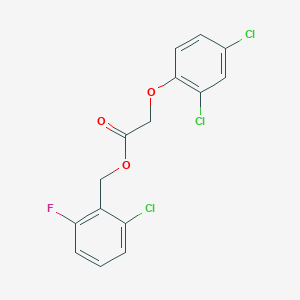
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)
Übersicht
Beschreibung
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine), also known as DTDA, is a compound that has been widely studied for its potential applications in various fields of science. It is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) also disrupts the fungal cell membrane, leading to cell lysis. In addition, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has been found to inhibit the replication of viruses by interfering with their RNA synthesis. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)'s anti-inflammatory and antioxidant effects are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)'s anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) is also highly soluble in water, making it easy to prepare solutions of known concentrations. However, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has some potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has several potential future directions for research. One area of interest is the development of 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)'s anticancer properties suggest that it may have potential as a cancer therapeutic. Finally, further research is needed to fully understand the mechanism of action of 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) and its potential applications in various fields of science.
Conclusion:
In conclusion, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) is a compound that has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine)'s anticancer properties also suggest that it may have potential as a cancer therapeutic. While 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has some limitations for lab experiments, it has several potential future directions for research. Overall, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) is a promising compound that warrants further investigation.
Wissenschaftliche Forschungsanwendungen
5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit significant antibacterial, antifungal, and antiviral activities. 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has also been found to possess potent anti-inflammatory and antioxidant properties. Additionally, 5,5'-(1,10-decanediyl)bis(1,3,4-thiadiazol-2-amine) has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
5-[10-(5-amino-1,3,4-thiadiazol-2-yl)decyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6S2/c15-13-19-17-11(21-13)9-7-5-3-1-2-4-6-8-10-12-18-20-14(16)22-12/h1-10H2,(H2,15,19)(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBQEJTCMABRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC1=NN=C(S1)N)CCCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4716614.png)

![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate](/img/structure/B4716624.png)
![N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4716631.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4716636.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4716639.png)
![5-[(hexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4716646.png)
![2-[1-(4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4716653.png)

![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)
![1-ethyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4716677.png)

